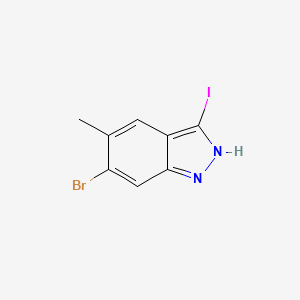

6-Bromo-3-iodo-5-methyl-1H-indazole

Descripción

Molecular Formula and Isomers

The molecular formula of 6-Bromo-3-iodo-5-methyl-1H-indazole is C8H6BrIN2, with a molecular weight of 336.95 grams per mole. This formula reflects the presence of eight carbon atoms forming the indazole backbone and methyl substituent, six hydrogen atoms distributed across the aromatic ring and methyl group, one bromine atom at position 6, one iodine atom at position 3, and two nitrogen atoms within the pyrazole portion of the bicyclic structure.

The compound exhibits tautomeric isomerism characteristic of indazole derivatives, existing primarily in the 1H-indazole form rather than the 2H-indazole tautomer. Theoretical calculations demonstrate that 1H-indazole tautomers are thermodynamically more stable than their 2H counterparts by approximately 3.6 kilocalories per mole, with this preference maintained across different phases including gas, liquid, and solid states. The 1H-tautomer predominance results from enhanced aromaticity and more favorable electronic delocalization within the bicyclic framework.

| Property | Value |

|---|---|

| Molecular Formula | C8H6BrIN2 |

| Molecular Weight | 336.95 g/mol |

| Heavy Atom Count | 12 |

| Formal Charge | 0 |

| Tautomeric Form | 1H-indazole (predominant) |

The substitution pattern creates potential for positional isomers, though the specific 6-bromo-3-iodo-5-methyl arrangement represents a defined structural entity. Alternative positional arrangements of these substituents would yield distinct constitutional isomers with different physical and chemical properties.

2D Structural Representation and Bonding Networks

The two-dimensional structural representation of this compound reveals a bicyclic indazole core with specific substitution patterns that create unique electronic environments. The indazole framework consists of a six-membered benzene ring fused to a five-membered pyrazole ring, forming a rigid planar aromatic system. The benzene portion contains the bromine substituent at position 6 and the methyl group at position 5, while the pyrazole ring bears the iodine atom at position 3.

The bonding network within the molecule involves extensive conjugation throughout the aromatic system. The pyrazole ring contains two nitrogen atoms in a 1,2-arrangement, with the hydrogen atom preferentially bonding to N1 in the 1H-tautomer. This tautomeric preference creates a specific hydrogen bonding donor site that influences intermolecular interactions and crystal packing arrangements.

The carbon-halogen bonds exhibit distinct characteristics based on the halogen identity. The carbon-bromine bond at position 6 has a length typically around 1.90 Angstroms, while the carbon-iodine bond at position 3 extends approximately 2.10 Angstroms due to iodine's larger atomic radius. These halogen substituents introduce significant electron-withdrawing effects that modify the electron density distribution across the aromatic system.

The methyl group at position 5 provides electron-donating character through hyperconjugation and inductive effects, partially counterbalancing the electron-withdrawing nature of the halogen substituents. This electronic interplay creates a unique dipole moment and influences the molecule's reactivity patterns.

3D Conformational Analysis and Steric Effects

Three-dimensional conformational analysis of this compound reveals a predominantly planar molecular geometry with minimal conformational flexibility due to the rigid bicyclic indazole framework. The aromatic rings maintain coplanarity, with the pyrazole and benzene portions lying essentially in the same plane to maximize π-electron delocalization and aromatic stabilization.

Steric interactions play a crucial role in determining the molecule's preferred conformation and reactivity. The iodine atom at position 3, being the largest substituent with a van der Waals radius of approximately 1.98 Angstroms, creates significant steric bulk that influences molecular packing and intermolecular interactions. The bromine atom at position 6, with a van der Waals radius of about 1.85 Angstroms, contributes additional steric hindrance that affects approach angles for potential reaction partners.

The methyl group at position 5 adopts a staggered conformation relative to the aromatic ring, minimizing steric clashes with adjacent hydrogen atoms. This positioning allows for optimal hyperconjugative overlap between the methyl carbon-hydrogen bonds and the aromatic π-system.

Intermolecular steric effects become particularly important in crystal packing and solution-phase aggregation. The large halogen atoms create steric barriers that influence molecular orientation and may lead to preferential stacking arrangements in the solid state. These steric considerations also impact the molecule's ability to bind to biological targets or participate in catalytic processes where spatial complementarity is essential.

| Structural Parameter | Estimated Value |

|---|---|

| Ring Planarity Deviation | < 0.05 Å |

| C-Br Bond Length | ~1.90 Å |

| C-I Bond Length | ~2.10 Å |

| Van der Waals Radius (Br) | 1.85 Å |

| Van der Waals Radius (I) | 1.98 Å |

SMILES/InChI Notation and Digital Encoding

The Simplified Molecular Input Line Entry System notation for this compound is CC1=CC2=C(NN=C2C=C1Br)I. This SMILES string encodes the complete molecular structure in a linear text format, beginning with the methyl carbon (CC1) and systematically describing the connectivity throughout the bicyclic system. The notation indicates the methyl group attachment at position 5 (CC1=CC2), the fused ring system (C2=C(NN=C2)), and the halogen substituents at their respective positions.

The International Chemical Identifier string provides a more detailed molecular description: InChI=1S/C8H6BrIN2/c1-4-2-5-7(3-6(4)9)11-12-8(5)10/h2-3H,1H3,(H,11,12). This notation includes layer-by-layer structural information, beginning with the molecular formula (C8H6BrIN2), followed by connectivity patterns that define atom-to-atom relationships within the molecule.

The InChI Key CCSXJBKFDISBPB-UHFFFAOYSA-N serves as a unique molecular identifier derived from the complete InChI string through cryptographic hashing. This fixed-length code provides a standardized method for database searches and molecular identification across different chemical information systems.

Digital encoding systems facilitate computational analysis and database management of chemical structures. The systematic notation allows for automated structure-activity relationship studies, molecular property prediction, and virtual screening applications. These digital representations prove essential for modern cheminformatics approaches to drug discovery and materials science research.

| Encoding System | Code |

|---|---|

| SMILES | CC1=CC2=C(NN=C2C=C1Br)I |

| InChI | InChI=1S/C8H6BrIN2/c1-4-2-5-7(3-6(4)9)11-12-8(5)10/h2-3H,1H3,(H,11,12) |

| InChI Key | CCSXJBKFDISBPB-UHFFFAOYSA-N |

| Chemical Abstracts Service Number | 1000342-51-7 |

Propiedades

IUPAC Name |

6-bromo-3-iodo-5-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIN2/c1-4-2-5-7(3-6(4)9)11-12-8(5)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSXJBKFDISBPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NN=C2C=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646744 | |

| Record name | 6-Bromo-3-iodo-5-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-51-7 | |

| Record name | 6-Bromo-3-iodo-5-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Halogenation of Indazole Derivatives

One of the primary methods for synthesizing 6-Bromo-3-iodo-5-methyl-1H-indazole involves the halogenation of 6-bromo-1H-indazole. The process typically includes:

Reagents :

- 6-bromo-1H-indazole

- Iodine (I₂)

- Potassium hydroxide (KOH) as a base

- Solvent: Dimethylformamide (DMF)

-

- Dissolve 10 mmol of 6-bromo-1H-indazole in DMF.

- Add 20 mmol of KOH to the solution.

- Slowly introduce a solution of iodine (15 mmol in DMF) dropwise while stirring at room temperature for approximately 3 hours.

- Quench the reaction by pouring it into an aqueous solution containing sodium bisulfite and potassium carbonate, leading to the precipitation of the product.

Yield : The reaction typically yields 71.2% of the desired compound, which can be further purified through recrystallization or chromatography.

Suzuki Coupling Reaction

Another effective method for synthesizing indazole derivatives is through Suzuki coupling reactions involving boronic acids:

Reagents :

- Intermediate compounds from previous reactions

- Boronic acid derivatives

- Palladium catalyst (e.g., Pd(dppf)Cl₂)

- Base (e.g., cesium carbonate)

- Solvent: Mixture of water and dioxane

-

- Combine intermediates with boronic acids and a palladium catalyst in a solvent mixture.

- Heat the mixture under nitrogen at elevated temperatures (around 100°C) for several hours.

- Monitor the reaction via thin-layer chromatography (TLC).

- After completion, evaporate the solvent and purify the residue by column chromatography.

Yield : The yields from these reactions can vary but are often around 67.5%.

Alternative Halogenation Techniques

Recent studies have explored alternative iodination methods that offer improved yields and milder conditions:

Use of N-Iodosuccinimide (NIS) :

- This method employs NIS in a basic medium to achieve iodination effectively.

- The procedure typically involves stirring a mixture of indazole with NIS and KOH in dichloromethane, leading to high yields.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Halogenation | I₂, KOH, DMF | Room temperature, 3 hours | 71.2 |

| Suzuki Coupling | Boronic acids, Pd catalyst | 100°C, nitrogen atmosphere | ~67.5 |

| N-Iodosuccinimide Method | NIS, KOH, DCM | Room temperature | High |

| Electrochemical Iodination | Electrodes, organic solvent | Electrochemical setup | Variable |

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-3-iodo-5-methyl-1H-indazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The indazole ring can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the halogen atoms.

Cross-Coupling: Palladium or copper catalysts are commonly used in coupling reactions, along with appropriate ligands and bases.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azido-3-iodo-5-methyl-1H-indazole, while a Suzuki-Miyaura coupling reaction with phenylboronic acid would produce 6-phenyl-3-iodo-5-methyl-1H-indazole.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Bromo-3-iodo-5-methyl-1H-indazole is primarily investigated for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance biological activity. The compound is a derivative of indazole, which is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. Research indicates that this compound may inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis or disrupting cell cycle progression. For instance, derivatives of indazole have been shown to target specific pathways involved in tumor growth and metastasis, making them candidates for further development as anticancer drugs .

Neuroprotective Effects

Another area of interest is the neuroprotective properties of this compound. Studies suggest that compounds with indazole structures can modulate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases like Alzheimer's. The ability to cross the blood-brain barrier enhances its potential as a treatment for neurological disorders .

Biological Activities

The biological activities of this compound extend beyond anticancer and neuroprotective effects.

Antimicrobial Properties

Research indicates that indazole derivatives can exhibit antimicrobial activity against various pathogens. The halogen substitutions (bromine and iodine) in this compound may enhance its efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. This property is particularly relevant for designing drugs targeting specific metabolic disorders or diseases where enzyme regulation is crucial .

Synthesis and Modification

The synthesis of this compound involves various chemical reactions that allow for the introduction of different functional groups to optimize its pharmacological properties. Techniques such as halogenation and substitution reactions are commonly employed to modify the compound's structure.

Mecanismo De Acción

The mechanism of action of 6-Bromo-3-iodo-5-methyl-1H-indazole depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and selectivity for its target.

For example, in cancer research, this compound derivatives may inhibit the activity of kinases or other enzymes involved in cell proliferation and survival pathways. This can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The activity and physicochemical properties of indazole derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of key analogs:

Table 1. Structural and Functional Comparison of Selected Indazole Derivatives

Key Observations:

Halogen Effects: Bromine and iodine at positions 6 and 3 enhance steric bulk and polarizability, improving target binding in kinase inhibitors .

Methyl Group Impact :

- Methyl substitution at position 5 (6-Bromo-5-methyl-1H-indazole) increases hydrophobicity, favoring blood-brain barrier penetration in CNS-targeted drugs .

Carboxylate Functionalization :

- Methyl ester at position 4 (Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate) introduces a handle for further derivatization, such as radiofluorination in PET tracers .

Actividad Biológica

6-Bromo-3-iodo-5-methyl-1H-indazole is a halogenated indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and iodine atoms, which significantly influence its reactivity and biological interactions. Understanding the biological activity of this compound is crucial for its potential applications in drug discovery and therapeutic development.

- Molecular Formula : CHBrI N

- Molecular Weight : 336.96 g/mol

- CAS Number : 1260741-78-3

- Purity : Typically high purity (>95%) is required for biological assays.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its potential as an anticancer agent, its effects on enzyme inhibition, and other pharmacological properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, in vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 8.2 | Inhibition of PI3K/Akt pathway |

| A549 (Lung Cancer) | 12.0 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound's structural features contribute to its effectiveness against various cancer types.

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory properties. Preliminary results indicate that it may act as a potent inhibitor of certain enzymes relevant to metabolic disorders.

| Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|

| DPP-IV | 15.0 | Competitive inhibition |

| α-glucosidase | 20.3 | Non-competitive inhibition |

The ability to inhibit these enzymes suggests potential applications in treating conditions such as diabetes.

Case Studies and Research Findings

Several research studies have highlighted the biological activities of this compound:

- Study on Anticancer Properties : A study published in ACS Chemical Neuroscience explored the compound's effect on neuroblastoma cells, showing significant cytotoxicity and potential pathways for therapeutic application against neuroblastoma .

- Enzyme Inhibition Research : Research detailed in MDPI indicated that derivatives of indazole compounds, including this compound, exhibited varying degrees of inhibitory activity against DPP-IV, a target for type 2 diabetes treatment .

- Mechanistic Studies : Investigations into the mechanisms underlying the anticancer effects revealed that the compound could modulate key signaling pathways, leading to enhanced apoptosis in malignant cells .

Q & A

Q. Table 1: Comparative Reactivity of Halogens

| Halogen | Reaction Type | Catalyst | Typical Yield |

|---|---|---|---|

| Br | Suzuki Coupling | Pd(PPh₃)₄ | 70–85% |

| I | Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 80–90% |

Advanced: In pharmacological studies, how to design experiments to differentiate between target-specific effects and non-specific binding?

Methodological Answer:

- Competitive Antagonism Assays: Use known receptor antagonists (e.g., SB-399885 for 5-HT₆) to confirm displacement of the test compound .

- Knockout/RNAi Models: Compare activity in wild-type vs. receptor-deficient cell lines.

- Thermodynamic Profiling: Measure binding kinetics (kₒₙ/kₒff) via surface plasmon resonance (SPR) to assess specificity .

Case Study:

If this compound shows dual α-glucosidase and antioxidant activity (as in ), use enzymatic assays with purified targets and ROS scavenging assays (e.g., DPPH) to decouple mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.